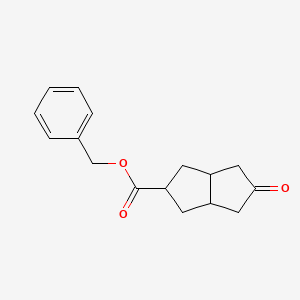

Benzyl 5-oxooctahydropentalene-2-carboxylate

Overview

Description

“Benzyl 5-oxooctahydropentalene-2-carboxylate” is a chemical compound with the CAS Number: 1823792-15-9 . It has a molecular weight of 258.32 and its IUPAC name is this compound . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid at room temperature .

Molecular Structure Analysis

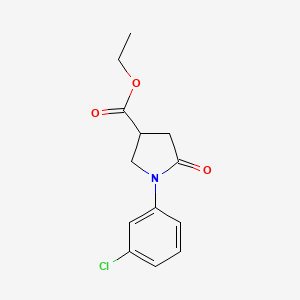

The InChI code for “this compound” is 1S/C16H18O3/c17-15-8-12-6-14 (7-13 (12)9-15)16 (18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown sticky oil to semi-solid at room temperature . It has a molecular weight of 258.32 .Mechanism of Action

The mechanism of action of Benzyl 5-oxooctahydropentalene-2-carboxylate is not yet fully understood. However, it is known that this compound reacts with other molecules to form a variety of products. It has been shown to react with alcohols, amines, and other organic molecules to form a variety of products. It has also been shown to be involved in the synthesis of polymers and pharmaceutical drugs.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and yeast. It has also been shown to have anti-inflammatory and anti-cancer properties. In addition, this compound has been shown to have an anti-oxidant effect, as well as to have a protective effect against ultraviolet radiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Benzyl 5-oxooctahydropentalene-2-carboxylate in lab experiments is its high yield and low cost. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using this compound in lab experiments. It is a synthetic compound, so it is not as widely available as other compounds, and it is not as well-studied as some other compounds.

Future Directions

There are a number of potential future directions for research on Benzyl 5-oxooctahydropentalene-2-carboxylate. One potential direction is to further explore the biochemical and physiological effects of this compound. In particular, more research is needed to understand the mechanism of action and to identify potential therapeutic applications. Another potential direction is to explore the use of this compound in the synthesis of other compounds, such as polymers and pharmaceutical drugs. Additionally, further research is needed to understand the environmental effects of this compound, such as its potential to interact with other compounds in the environment. Finally, further research is needed to understand the effects of this compound on human health, including its potential toxicity and carcinogenicity.

Scientific Research Applications

Benzyl 5-oxooctahydropentalene-2-carboxylate has a variety of applications in the scientific field. It has been used as a model compound to study the structure and properties of other compounds, as well as to study the effects of various environmental factors on the structure and properties of compounds. This compound has also been used in the synthesis of other compounds, such as polymers and pharmaceutical drugs.

Safety and Hazards

The safety information for “Benzyl 5-oxooctahydropentalene-2-carboxylate” includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

benzyl 5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c17-15-8-12-6-14(7-13(12)9-15)16(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVVUFBRQOIKMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2C1CC(=O)C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-Carboxyphenyl)-2,7-dichloro-4,5-bis[(2-picolyl)(pyrazin-2-ylmethyl)aminomethyl]-6-hydoxy-3-xanthanone ZPP1](/img/structure/B6337018.png)

![5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B6337039.png)

![2,10-Diaza-9-(2-hydroxy-3,5-diiodophenyl)-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337085.png)

![6-Fluoroimidazo[1,5-a]pyridine](/img/structure/B6337096.png)

![Spiro[3.4]octan-3-ol](/img/structure/B6337102.png)

![(7H-Pyrrolo[2,3-d]pyrimidine-4-yl)methanamine hydrochloride; 97%](/img/structure/B6337118.png)